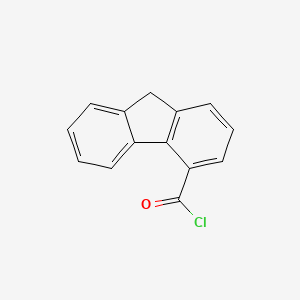

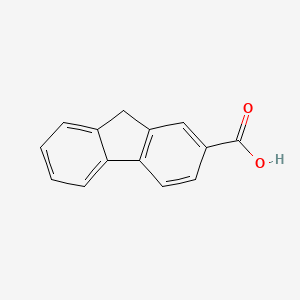

9H-fluorene-4-carbonyl chloride

Overview

Description

9H-fluorene-4-carbonyl chloride, also known as 9-oxo-9H-fluorene-4-carbonyl chloride, is a fluorescent electrophilic reagent . It has a molecular formula of C14H7ClO2, an average mass of 242.657 Da, and a monoisotopic mass of 242.013458 Da .

Synthesis Analysis

9H-fluorene-4-carbonyl chloride has been used to functionalize amino acids in alkaline medium before their enantioresolution by HPLC . It was also used in the synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide .Molecular Structure Analysis

The molecular structure of 9H-fluorene-4-carbonyl chloride is complex, with a carbonyl group attached to the 4-position of the fluorene ring . The structure includes two hydrogen bond acceptors, no hydrogen bond donors, and one freely rotating bond .Chemical Reactions Analysis

9H-fluorene-4-carbonyl chloride has been used in various chemical reactions. For example, it was used to functionalize amino acids in alkaline medium before their enantioresolution by HPLC . It was also used in the synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide .Physical And Chemical Properties Analysis

9H-fluorene-4-carbonyl chloride has a density of 1.4±0.1 g/cm3, a boiling point of 420.1±24.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 67.4±3.0 kJ/mol, and it has a flash point of 177.4±23.5 °C . The compound has an index of refraction of 1.673 and a molar refractivity of 64.2±0.3 cm3 .Scientific Research Applications

1. Enantioresolution of Amino Acids

- Summary of Application: 9H-fluorene-4-carbonyl chloride (FCC) is used as a fluorescent electrophilic reagent to functionalize amino acids in an alkaline medium before their High-Performance Liquid Chromatography (HPLC) resolution . FCC reacts with both primary and secondary amino acids to produce stable and highly fluorescent derivatives suitable for sensitive and efficient chromatographic determination and resolution .

- Methods of Application: The amino acids are functionalized with FCC in an alkaline medium before their HPLC resolution. The resolution is carried out on a teicoplanin chiral stationary phase (CSP) using a methanol-based solvent mixture as the mobile phase .

- Results or Outcomes: The detection limit is in the picomole range and approximately 0.01% of the d-enantiomer in an excess of the l-enantiomer is detectable . The resolution is better than that for the 9-fluorenylmethyl chloroformate (FMOC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatives reported previously .

2. Synthesis of Novel Fluorene Derivatives

- Summary of Application: FCC is used in the synthesis of novel fluorene derivatives from the target compound N-octadecyl-9-oxo-9H-fluorene-4-carboxamide . These derivatives led to new functionalized five- and six-membered heterocyclic derivatives via reaction with various reagents .

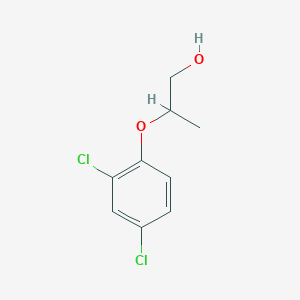

- Methods of Application: The condensation of octadecyl amine with 9-fluorenone-4-acid chloride in the presence of dichloromethane (CH2Cl2) containing Et3N yielded the corresponding N-octadecyl-9-oxo-9H-fluorene-4-carboxamide . The synthesized compounds were allowed to react with propylene oxide to afford unique surface-active properties .

- Results or Outcomes: The synthesized compounds have good surface activity and the biological degradation of these fluorene-based surfactants was greater than 96% after 7 days .

3. Synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide

- Summary of Application: 9H-fluorene-4-carbonyl chloride is used in the synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide .

- Methods of Application: The reaction of 9H-fluorene-4-carbonyl chloride with 2-hydroxyethylamine leads to the formation of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide .

- Results or Outcomes: The synthesized compound can be used for further chemical transformations .

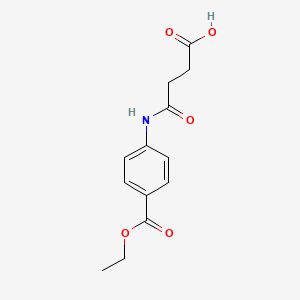

4. Formation of Ketones, Amides, Esters

- Summary of Application: 9H-fluorene-4-carbonyl chloride is used as a reagent in the formation of ketones, amides, esters, and other organic compounds .

- Methods of Application: The reaction of 9H-fluorene-4-carbonyl chloride with various building blocks leads to the formation of these compounds .

- Results or Outcomes: The synthesized compounds can be used in a wide range of applications .

5. Synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide

- Summary of Application: 9H-fluorene-4-carbonyl chloride is used in the synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide .

- Methods of Application: The reaction of 9H-fluorene-4-carbonyl chloride with 2-hydroxyethylamine leads to the formation of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide .

- Results or Outcomes: The synthesized compound can be used for further chemical transformations .

6. Formation of Ketones, Amides, Esters

- Summary of Application: 9H-fluorene-4-carbonyl chloride is used as a reagent in the formation of ketones, amides, esters, and other organic compounds .

- Methods of Application: The reaction of 9H-fluorene-4-carbonyl chloride with various building blocks leads to the formation of these compounds .

- Results or Outcomes: The synthesized compounds can be used in a wide range of applications .

Safety And Hazards

9H-fluorene-4-carbonyl chloride is classified as a carcinogen (Carc. 2), an eye damager (Eye Dam. 1), and a skin corrosive (Skin Corr. 1B) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name |

9H-fluorene-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO/c15-14(16)12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQDDUVQIZXFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305756 | |

| Record name | 9H-fluorene-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-fluorene-4-carbonyl chloride | |

CAS RN |

7315-93-7 | |

| Record name | NSC171606 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-fluorene-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]benzenecarboxylic acid](/img/structure/B1296498.png)

![2-(perfluoropropyl)-1H-benzo[d]imidazole](/img/structure/B1296508.png)